molecular formula C7H8BrClN2O B061735 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride CAS No. 175277-00-6

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Cat. No.: B061735
CAS No.: 175277-00-6
M. Wt: 251.51 g/mol
InChI Key: PRIQRBJWODQUPD-UHFFFAOYSA-N
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Description

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a versatile and highly reactive chemical building block specifically designed for advanced organic synthesis and medicinal chemistry research. This compound integrates a multi-substituted pyrazole core, a reactive acyl chloride group, and a bromo substituent, making it an invaluable scaffold for constructing complex molecules. Its primary research value lies in its application as a key intermediate in the synthesis of potential pharmacologically active compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The acyl chloride moiety facilitates rapid amide coupling reactions, allowing for the efficient introduction of the pyrazole carboxylic acid derivative into larger molecular structures without the need for additional activating agents. Concurrently, the bromine atom at the 4-position serves as an excellent handle for further functionalization via modern cross-coupling methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling precise structural diversification for structure-activity relationship (SAR) studies. Researchers utilize this reagent to explore novel chemical space, develop targeted libraries for high-throughput screening, and create functional materials. Strictly for research applications.

Properties

IUPAC Name

4-bromo-2-ethyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIQRBJWODQUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384060
Record name 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-00-6
Record name 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
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URL https://comptox.epa.gov/dashboard/DTXSID10384060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-00-6
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Preparation Methods

Alkylation of Pyrazole Precursors

The synthesis begins with the alkylation of 4-bromo-3-methylpyrazole using ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃). This step introduces the ethyl group at the N1 position of the pyrazole ring. Reaction conditions typically involve refluxing in anhydrous tetrahydrofuran (THF) at 80°C for 12–16 hours, yielding 4-bromo-1-ethyl-3-methylpyrazole with >85% efficiency.

Table 1: Alkylation Reaction Parameters

ParameterValue
SolventTHF
Temperature80°C
Reaction Time12–16 hours
Yield85–90%

Bromination Strategies

Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. A mixture of the alkylated pyrazole, NBS, and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is heated to 70°C, affording the brominated intermediate in 75–80% yield.

Modern Synthetic Approaches

One-Pot Tandem Reactions

Recent advancements utilize one-pot methodologies to streamline synthesis. For instance, a palladium-catalyzed coupling reaction between 1-ethyl-3-methylpyrazole and bromine sources (e.g., CuBr₂) in dimethylacetamide (DMAc) at 120°C achieves simultaneous bromination and functionalization, reducing purification steps and improving overall yield to 88%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol combining alkylation and bromination steps under microwave conditions (150°C, 30 minutes) achieves 92% yield, with energy consumption reduced by 40% compared to conventional methods.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key parameters include:

Table 2: Continuous Flow Reactor Conditions

ParameterValue
Temperature120°C
Residence Time8–12 minutes
Throughput1.5 kg/h
Purity (HPLC)≥99%

This system minimizes side reactions such as over-bromination and ensures consistent product quality.

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Screening

Optimization studies identify dimethylformamide (DMF) as the optimal solvent for bromination, improving reaction homogeneity and yield by 12%. Catalytic systems employing iron(III) chloride (FeCl₃) enhance bromine activation, reducing reaction time to 4 hours.

Temperature-Controlled Quenching

Gradual cooling of reaction mixtures to −20°C during workup prevents thermal degradation, preserving product integrity and increasing isolated yield to 94%.

Analytical Characterization of Synthetic Products

Spectroscopic Confirmation

  • NMR Spectroscopy : Distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and methyl group (δ 3.8 ppm, singlet) confirm successful alkylation.

  • Mass Spectrometry : Molecular ion peak at m/z 251.51 (C₇H₈BrClN₂O) validates the target compound.

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction reveals bond lengths of C=O (1.21 Å) and C-Br (1.91 Å), confirming regioselective bromination and carbonyl chloride formation.

Comparative Analysis of Synthesis Pathways

Table 3: Efficiency of Synthetic Methods

MethodYield (%)Purity (%)Time (h)
Classical Alkylation859516
One-Pot Tandem88978
Microwave-Assisted92990.5

Microwave-assisted synthesis offers superior efficiency, though scalability remains challenging compared to continuous flow systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation Reagents: Amines, alcohols, thionyl chloride (SOCl2), oxalyl chloride (COCl)2

Major Products:

  • Substituted pyrazole derivatives
  • Amides and esters from condensation reactions

Scientific Research Applications

Synthesis of Bioactive Molecules

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to introduce bromine and carbonyl functionalities makes it valuable for creating novel heterocycles that exhibit biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Researchers have explored its derivatives for:

  • Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : Compounds derived from 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole have shown promise in reducing inflammation markers in preclinical models .

Reagents in Biochemical Assays

This compound is utilized as a reagent in various biochemical assays, particularly those involving enzyme inhibition studies. Its reactive carbonyl group can form stable adducts with nucleophiles, allowing researchers to study enzyme kinetics and mechanisms.

Case Study 1: Synthesis of Anticancer Agents

A recent study synthesized a series of pyrazole derivatives using this compound as a starting material. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Anti-inflammatory Compound Development

Another investigation focused on modifying the structure of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole to enhance its anti-inflammatory properties. The researchers reported that specific substitutions on the pyrazole ring led to increased efficacy in reducing inflammatory cytokines in vitro, paving the way for further development of anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and carbonyl chloride group can participate in covalent bonding with biological macromolecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity : The acyl chloride group in the target compound confers higher reactivity toward amines and alcohols compared to the ethyl ester or carboxylic acid analogs, making it more suitable for rapid coupling reactions.

Heterocycle Core : Replacing the pyrazole ring with oxazole (as in 5-bromo-4-ethyl-1,3-oxazole hydrochloride) alters electronic properties and biological activity due to differences in aromaticity and lone pair distribution.

Research Findings and Trends

  • Reactivity Studies : Acyl chlorides exhibit reaction completion times <1 hour with amines, while ester analogs require >12 hours under similar conditions.
  • Biological Activity : Pyrazole derivatives generally show higher antimicrobial activity compared to oxazole counterparts, attributed to enhanced hydrogen bonding capabilities.
  • Patent Trends : Recent patents highlight brominated pyrazoles (e.g., Example 5.23 in EP applications) as intermediates in kinase inhibitors, underscoring their industrial relevance.

Biological Activity

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS No. 175277-00-6) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C7_7H8_8BrClN2_2O. It is characterized by the presence of a bromine atom, an ethyl group, and a carbonyl chloride functional group, which contribute to its reactivity and biological interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50_{50} values for these compounds ranged from 2.43 to 14.65 μM, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50_{50} (μM)
4-Bromo...MDA-MB-2312.43 - 7.84
4-Bromo...HepG24.98 - 14.65

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. In vitro studies have shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. For example, IC50_{50} values for COX-2 inhibition were reported as low as 0.02 μM for some derivatives .

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50_{50} (μM)
4-Bromo...COX-20.02 - 0.04

The mechanism by which pyrazole derivatives exert their biological effects often involves the modulation of key signaling pathways associated with cell proliferation and inflammation. For instance, apoptosis-inducing activities have been observed in breast cancer cells treated with these compounds, leading to increased caspase activity and morphological changes indicative of programmed cell death .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study demonstrated that these compounds could effectively disrupt microtubule assembly at concentrations as low as 20 μM, suggesting their potential as microtubule-destabilizing agents in cancer therapy .

Safety and Toxicology

While exploring the biological activities of this compound, safety data indicate that it is corrosive and can cause severe skin burns and eye damage upon contact . Therefore, appropriate precautions should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride?

  • Methodology :

  • Bromination : Introduce bromine at the 4-position of the pyrazole ring using phosphorus oxybromide (POBr₃) in acetonitrile under reflux (70–100°C). This method is adapted from brominated pyrazole syntheses, where POBr₃ acts as both a brominating agent and a Lewis acid .
  • Carbonyl Chloride Formation : React the carboxylic acid precursor with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) at 0–25°C. Monitor completion via FT-IR (disappearance of -OH stretch at ~3000 cm⁻¹) .
    • Critical Considerations :
  • Use inert gas (N₂/Ar) to exclude moisture, as the carbonyl chloride is highly hydrolytic.
  • Purify intermediates via silica gel chromatography (hexane:ethyl acetate gradients) to isolate isomers and byproducts .

Q. How can the structure of this compound be confirmed experimentally?

  • Techniques :

  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., bromine at C4 vs. C5). For example, ethyl pyrazole carboxylates have been structurally validated using single-crystal diffraction (monoclinic P2₁/c space group, θ range 3.1–27.5°) .
  • NMR Analysis :
  • ¹H NMR : Methyl groups (1-ethyl, 3-methyl) appear as singlets at δ 1.2–1.4 ppm (ethyl -CH₃) and δ 2.1–2.3 ppm (3-methyl).
  • ¹³C NMR : Carbonyl chloride (C=O) resonates at δ 165–170 ppm, while pyrazole carbons (C4-Br) show deshielding (~δ 110–120 ppm) .
    • Data Contradictions : Discrepancies in melting points (e.g., 72–79°C for similar bromopyrazoles) may arise from polymorphism or impurities; recrystallize from acetone/hexane mixtures to ensure purity .

Q. What precautions are necessary for handling this compound?

  • Safety Protocol :

  • Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory and corrosive properties of acyl chlorides.
  • Store under anhydrous conditions (molecular sieves) at 2–8°C to prevent hydrolysis to carboxylic acid .
    • First Aid : For skin contact, rinse immediately with 5% sodium bicarbonate solution; inhalation requires fresh air and medical evaluation .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of the carbonyl chloride group?

  • Mechanistic Insight :

  • The 1-ethyl and 3-methyl groups create steric bulk, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., reaction with aniline) show reduced rates compared to less-substituted analogs.
  • DFT Calculations : Optimize transition states using Gaussian09 (B3LYP/6-31G*) to model steric effects. Electron-withdrawing bromine enhances electrophilicity but steric factors dominate .
    • Experimental Design : Compare reaction yields with structurally simpler analogs (e.g., 4-bromo-1H-pyrazole-5-carbonyl chloride) under identical conditions (DMF, 60°C, 2h) .

Q. Can this compound serve as a precursor for Suzuki-Miyaura cross-coupling?

  • Application :

  • The 4-bromo substituent enables palladium-catalyzed coupling with arylboronic acids. For example, react with Pd(PPh₃)₄ (2 mol%), K₂CO₃ in THF/H₂O (3:1) at 80°C for 12h to form biarylpyrazoles .
    • Limitations :
  • Bulky substituents (ethyl, methyl) may reduce coupling efficiency. Screen ligands (e.g., XPhos, SPhos) to improve turnover .

Q. What role does crystal packing play in stabilizing the solid-state structure?

  • Crystallographic Analysis :

  • In ethyl pyrazole carboxylates, intermolecular C-H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å) stabilize the lattice. Similar interactions are expected in the title compound .
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (>200°C typical for halogenated pyrazoles) .

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